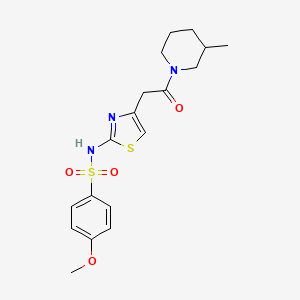
4-Methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Signifikante Verbindungen: Unter den getesteten Verbindungen zeigten fünf (6a, 6e, 6h, 6j und 6k) eine starke Aktivität mit Hemmkonzentrationen (IC50) im Bereich von 1,35 bis 2,18 μM. Eine Verbindung (7e) zeigte einen IC90 von 40,32 μM .
- Forschungsergebnisse: Derivate, die Imidazol- und Thiazol-Einheiten enthalten, wurden entwickelt und auf ihr Antitumor-Potenzial hin untersucht. Diese Verbindungen zeigten Aktivität gegen Krebszelllinien wie C6 (Rattengliom) und HepG2 (humanes Hepatozellkarzinom) .
- Forschungsergebnisse: Neue Derivate mit 4-Benzylpiperazin- und 2H-Chromen-2-on-Einheiten wurden synthetisiert und bewertet. Einige Verbindungen zeigten eine signifikante antimikrobielle Aktivität .
Anti-Tuberkulose-Aktivität
Antitumor-Potenzial
Antibakterielle Aktivität
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, von der Tuberkulosetherapie über die Krebsforschung bis hin zu weiteren Bereichen. Forscher erforschen weiterhin ihre vielseitigen Anwendungen, was sie zu einem spannenden Forschungsgebiet macht. 🌟 .
Biologische Aktivität
4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Methoxy group : Enhances lipophilicity and may influence receptor binding.
- Thiazole ring : Known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents.
- Piperidine moiety : Often associated with neuroactive compounds, suggesting potential CNS effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest the following mechanisms:
- Inhibition of Enzymatic Activity : Similar thiazole derivatives have shown inhibitory effects on various enzymes, including kinases involved in cancer progression .
- Antiproliferative Effects : The compound may exert cytotoxic effects on cancer cells by disrupting tubulin polymerization, a critical process for cell division .
- Antimicrobial Activity : Some derivatives within the same chemical class have demonstrated significant antimicrobial properties, indicating a potential for treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide. Key findings include:
- Substituent Variations : Modifications on the benzene sulfonamide and thiazole rings can significantly alter biological activity, with certain substitutions enhancing potency against specific cancer cell lines .
- Piperidine Modifications : Variations in the piperidine ring structure influence both solubility and receptor binding affinities, impacting overall therapeutic effectiveness.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related derivatives.
| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Melanoma | 0.5 | |
| Anticancer | Prostate Cancer | 0.8 | |
| Antimicrobial | E. coli | 1.5 | |
| Enzyme Inhibition | Kinase | 0.3 |
Case Studies
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Research : A study demonstrated that modifications to the thiazole ring significantly improved the antiproliferative activity against melanoma cells, achieving IC50 values in the nanomolar range .
- Antimicrobial Efficacy : In vitro tests indicated that certain derivatives showed promising results against drug-resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail .
- Neuropharmacological Studies : Given its piperidine component, research into its effects on neurotransmitter systems is ongoing, with preliminary results indicating possible anxiolytic properties .
Eigenschaften
IUPAC Name |
4-methoxy-N-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-13-4-3-9-21(11-13)17(22)10-14-12-26-18(19-14)20-27(23,24)16-7-5-15(25-2)6-8-16/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWJWBLMCLGVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














